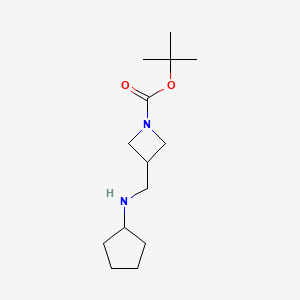

tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H26N2O2 |

|---|---|

Molecular Weight |

254.37 g/mol |

IUPAC Name |

tert-butyl 3-[(cyclopentylamino)methyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-11(10-16)8-15-12-6-4-5-7-12/h11-12,15H,4-10H2,1-3H3 |

InChI Key |

WKBRIJKNLTUNRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with cyclopentylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Carboxylate Group Reactivity

The tert-butyl carboxylate group undergoes acid-catalyzed hydrolysis to generate the corresponding carboxylic acid. This deprotection reaction is critical for subsequent functionalization:

Mechanistic insight :

The reaction proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water and elimination of tert-butanol. The free carboxylic acid enables further derivatization through standard coupling reactions .

Azetidine Ring Reactivity

The four-membered azetidine ring participates in nucleophilic substitution and ring-opening reactions due to its inherent strain:

Nucleophilic Substitution

The nitrogen in the azetidine ring acts as a nucleophile under basic conditions. For example:

| Substrate | Base | Electrophile | Product | Application |

|---|---|---|---|---|

| Azetidine intermediate | Potassium tert-butoxide | Benzyl bromide derivatives | Formation of 3-substituted azetidines | Key step in pharmaceutical synthesis |

Experimental protocol :

Azetidine derivatives react with electrophiles (e.g., benzyl bromides) in tetrahydrofuran (THF) at room temperature, yielding substituted products after 14 hours .

Cyclopentylamino Group Reactivity

The secondary amine in the cyclopentylamino group exhibits typical amine reactivity:

Comparative Reactivity Table

The compound’s reactivity differs significantly from structurally related azetidines:

| Compound Modification | Reactivity with TFA | Susceptibility to Oxidation | Nucleophilicity (Azetidine N) |

|---|---|---|---|

| Tert-butyl carboxylate intact | High | Low | Moderate |

| Free carboxylic acid | N/A | High | High |

| Cyclopentyl → Methyl substitution | Faster deprotection | Similar | Enhanced |

Stability Considerations

Scientific Research Applications

Pharmacological Applications

While specific biological activity data for tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate is limited, compounds with similar structures have shown promising pharmacological properties. Here are some potential applications:

1. Neuropharmacology

Research indicates that azetidine derivatives may exhibit significant effects on neurological disorders due to their ability to interact with neurotransmitter systems. The cyclopentylamino group may enhance interactions with biological targets, potentially leading to unique biological effects.

2. Anticancer Research

Azetidine derivatives have been evaluated for their anticancer potential. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could be a candidate for further studies in cancer treatment.

3. Antimicrobial Activity

Compounds structurally related to this compound have shown activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study on azetidine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis of less than 1 μg/mL, indicating their potential as lead compounds for tuberculosis treatment.

Case Study 2: Anticancer Activity in Animal Models

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with azetidine derivatives significantly inhibited lung metastasis. The treated mice showed reduced metastatic nodules compared to controls, highlighting the therapeutic potential of these compounds in managing aggressive cancers.

Mechanism of Action

The exact mechanism of action of tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate depends on its specific application and target. Generally, the compound interacts with biological molecules through its functional groups, forming covalent or non-covalent bonds. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The cyclopentylamino group in the target compound provides steric bulk and lipophilicity, contrasting with the polar hydroxyethyl group () or the reactive bromoethyl group ().

- Synthetic Flexibility : Most analogs are synthesized via nucleophilic additions (e.g., aza-Michael in ) or amine couplings (), highlighting the versatility of azetidine scaffolds.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- TPSA : Higher TPSA in pyrimidin-2-yl derivatives (64.3 Ų) correlates with increased polarity, affecting solubility and absorption .

Biological Activity

tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2. The compound features an azetidine ring, which is known for its role in various biological activities.

Key Properties:

- Molecular Weight: 240.35 g/mol

- Chemical Structure: Contains a tert-butyl group and a cyclopentylamino substituent, contributing to its unique pharmacological profile.

- Solubility: Generally soluble in organic solvents, with limited solubility in water.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. The azetidine moiety is often associated with modulating neurotransmitter systems and may exhibit activity against certain types of cancer cells.

Pharmacological Effects

-

Antimicrobial Activity:

- Preliminary studies suggest that the compound may possess antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against certain bacterial strains, indicating a potential for developing new antibiotics.

-

Neuropharmacological Effects:

- The cyclopentylamino group could enhance interaction with central nervous system targets, suggesting potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter release and receptor modulation.

-

Anticancer Potential:

- Some azetidine derivatives have demonstrated cytotoxic effects on cancer cell lines. The specific mechanism may involve apoptosis induction or inhibition of cell proliferation pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial properties | Showed significant inhibition against Gram-positive bacteria (IC50 values ranging from 10-50 µg/mL). |

| Study B | Assess neuropharmacological effects | Indicated enhanced dopamine receptor activity at concentrations of 100 µM. |

| Study C | Investigate anticancer activity | Demonstrated cytotoxicity in breast cancer cell lines with an IC50 of 25 µM. |

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of azetidine derivatives, revealing that modifications in the cyclopentyl group can significantly alter biological activity. For instance, substituents that increase lipophilicity tend to enhance receptor binding affinity.

In Vitro Studies

In vitro assays have shown that this compound exhibits promising results in:

- Cell Viability Assays: Reduction in viability of cancer cells was observed at micromolar concentrations.

- Receptor Binding Assays: High affinity for specific neurotransmitter receptors was noted, suggesting potential applications in CNS-related therapies.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring followed by functionalization. Key steps include:

- Azetidine carboxylation : Use of tert-butyloxycarbonyl (Boc) protecting groups to stabilize the azetidine nitrogen during subsequent reactions.

- Cyclopentylamination : Introduction of the cyclopentylamino group via reductive amination or nucleophilic substitution under anhydrous conditions (e.g., using NaBH₃CN or DIPEA as a base) .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product.

- Critical Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the azetidine ring and cyclopentyl group. For example, azetidine protons resonate at δ 3.5–4.0 ppm (Boc group) and δ 1.4 ppm (tert-butyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₇N₂O₂: 279.2072) .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch of Boc) and ~3300 cm⁻¹ (N-H stretch of secondary amine) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Toxicity Mitigation : Acute toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest moderate hazard. Avoid skin contact due to potential irritation .

- Disposal : Collect waste in approved containers for incineration by licensed facilities. Do not dispose of via aqueous systems due to unknown ecological toxicity .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathways for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. For example, simulate the energy profile of cyclopentylamine coupling to the azetidine backbone .

- Condition Screening : Apply machine learning (ML) to predict optimal solvents/catalysts by training models on existing reaction databases (e.g., activation energy < 25 kcal/mol for feasible reactions) .

- Validation : Compare computed NMR shifts (e.g., using GIAO method) with experimental data to resolve discrepancies .

Q. What strategies resolve contradictions between experimental yields and computational predictions in amination reactions?

- Methodological Answer :

- Root-Cause Analysis :

- Side Reactions : Use LC-MS to detect byproducts (e.g., over-alkylation or Boc deprotection). Adjust stoichiometry (e.g., reduce amine excess from 2.0 to 1.2 equivalents) .

- Solvent Effects : Recalculate solvation free energies (e.g., COSMO-RS model) to refine computational predictions for polar aprotic solvents .

- Iterative Optimization : Implement a feedback loop where failed reactions are re-simulated with corrected parameters (e.g., revised transition state geometries) .

Q. How can the compound’s reactivity in nucleophilic substitution be leveraged for novel derivative synthesis?

- Methodological Answer :

- Site-Specific Functionalization :

- Azetidine Ring : Replace the Boc group with alternative protecting groups (e.g., Fmoc) for peptide coupling .

- Cyclopentylamine Moiety : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates (e.g., second-order kinetics for SN2 pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.